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[2-(Hydroxymethyl)oxetan-2-yl]methanol

Cat. No.: B13543445
M. Wt: 118.13 g/mol
InChI Key: POXJOYYCYMCJGY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Four-Membered Cyclic Ether Research

The study of four-membered cyclic ethers, or oxetanes, dates back to the late 19th century with the first reported synthesis of the parent compound, oxetane (B1205548) (trimethylene oxide). beilstein-journals.orgillinois.edu For many years, research into these strained rings was largely focused on their physical and chemical properties, with their synthetic potential remaining relatively unexplored. illinois.edu Early investigations highlighted their propensity for ring-opening reactions under acidic conditions, a characteristic attributed to their significant ring strain, which is less than that of epoxides but greater than that of larger cyclic ethers like tetrahydrofuran. rsc.orglibretexts.org

The latter half of the 20th century and the early 21st century witnessed a renaissance in oxetane chemistry. This resurgence was driven by the discovery of naturally occurring molecules containing the oxetane ring, such as the potent anticancer agent paclitaxel (B517696) (Taxol®), where the oxetane moiety plays a crucial role in its biological activity. wikipedia.orgnih.gov This discovery spurred the development of new synthetic methodologies for the construction and functionalization of the oxetane ring, transforming it from a chemical curiosity into a valuable tool for organic chemists. acs.orgnih.gov

Strategic Importance of Oxetane Ring Systems in Advanced Molecular Design

The strategic incorporation of oxetane rings into molecular structures has become a powerful strategy in advanced molecular design, particularly in the realm of medicinal chemistry. The unique properties of the oxetane motif offer several advantages:

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility, a critical parameter for drug candidates. acs.orgnih.gov Their polar nature and ability to act as hydrogen bond acceptors contribute to this effect. beilstein-journals.orgnih.gov

Metabolic Stability: The introduction of an oxetane ring can improve the metabolic stability of a compound by blocking potential sites of metabolism. acs.org

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic profiles. nih.gov

Three-Dimensionality: The non-planar, puckered structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. illinois.edunih.gov This increased sp³ character is often associated with improved target selectivity and better pharmacokinetic properties.

Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for other functional groups, such as gem-dimethyl groups and carbonyl groups, offering a way to fine-tune the properties of a molecule while maintaining its biological activity. beilstein-journals.orgnih.gov

Rationale for Investigating [2-(Hydroxymethyl)oxetan-2-yl]methanol as a Versatile Synthetic Scaffold

Within the diverse landscape of oxetane-containing building blocks, this compound stands out as a particularly versatile synthetic scaffold. The rationale for its investigation stems from its unique structural features:

Bifunctionality: The presence of two primary hydroxyl groups provides two points for further chemical modification, allowing for the construction of more complex molecules.

Spirocyclic Core: The 2,2-disubstituted pattern creates a spirocyclic center, which imparts a rigid, three-dimensional geometry to the molecule.

Synthetic Accessibility: While the synthesis of 2-substituted oxetanes has historically been challenging, recent advancements have made compounds like this compound more accessible. digitellinc.com

The combination of these features makes this compound an attractive starting material for the synthesis of a wide range of compounds with potential applications in materials science and medicinal chemistry. Its diol functionality allows for its use in polymerization reactions, while the rigid oxetane core can serve as a scaffold for the development of new therapeutic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B13543445 [2-(Hydroxymethyl)oxetan-2-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

[2-(hydroxymethyl)oxetan-2-yl]methanol

InChI

InChI=1S/C5H10O3/c6-3-5(4-7)1-2-8-5/h6-7H,1-4H2

InChI Key

POXJOYYCYMCJGY-UHFFFAOYSA-N

Canonical SMILES

C1COC1(CO)CO

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxymethyl Oxetan 2 Yl Methanol and Its Congeners

Direct Cyclization Strategies for Oxetane (B1205548) Ring Formation

The direct formation of the oxetane ring is a primary approach for the synthesis of [2-(Hydroxymethyl)oxetan-2-yl]methanol and its analogs. These methods typically involve the formation of a carbon-oxygen bond to close the four-membered ring.

Intramolecular Williamson Etherification Approaches

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of cyclic ethers, including oxetanes. acs.org This approach involves the cyclization of a substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. In the context of synthesizing 2,2-disubstituted oxetanes, this typically involves a 1,3-diol where one of the hydroxyl groups is converted into a good leaving group, such as a tosylate or a halide, followed by base-mediated ring closure.

For instance, the synthesis of 3,3-disubstituted oxetanes has been achieved from substituted dimethyl malonates. The process involves the installation of a protected hydroxymethyl group, followed by double ester reduction to the corresponding 1,3-diol. One of the primary alcohols is then selectively tosylated, and subsequent treatment with a base, such as sodium hydride, induces cyclization to the oxetane ring. The final deprotection step yields the desired 3,3-bis(hydroxymethyl)oxetane. acs.org A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted precursor that would lead to a 2,2-disubstituted-1,3-diol.

Starting MaterialKey StepsReagentsYield (%)Reference
Substituted Dimethyl Malonate1. Installation of protected hydroxymethyl group2. Double ester reduction to diol3. Monotosylation4. Base-mediated cyclization5. Deprotection1. Various2. LiAlH43. TsCl, pyridine4. NaH5. TBAF59-87 (cyclization step) acs.org

Ring-Closing Reactions via Alkylation of Diols or Halohydrins

This method is conceptually similar to the intramolecular Williamson etherification and represents a common route to oxetanes. The synthesis of oxetanes from 1,3-diols often proceeds via the selective conversion of one of the hydroxyl groups into a leaving group, followed by intramolecular displacement by the remaining hydroxyl group under basic conditions. acs.org

An alternative approach involves the use of halohydrins. For example, enantioenriched γ-chlorohydrins have been used to prepare enantioenriched oxetanes. These chlorohydrins can be synthesized from the corresponding β-chloroketones via asymmetric reduction. The subsequent base-promoted cyclization proceeds with inversion of configuration at the carbon bearing the leaving group. acs.org

Stereoselective Cyclization Pathways for Enantiopure this compound

The development of stereoselective methods is crucial for accessing enantiopure oxetanes, which are important in medicinal chemistry. One notable approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. For example, the reduction of β-halo ketones using a chiral reducing agent generated in situ from lithium borohydride (B1222165) and a chiral ligand can afford enantioenriched β-halo alcohols with high enantiomeric excess. Subsequent treatment with a base like potassium hydroxide (B78521) leads to the formation of enantioenriched 2-aryl-substituted oxetanes without racemization. acs.org

Another powerful stereoselective method is the formal [2+2] cycloaddition to form highly substituted, fluorinated β-lactones from fluorinated ketones and α-aroyloxyaldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC). The resulting β-lactones can be reduced to the corresponding 1,3-diols. Activation of the primary alcohol, for instance with trityl chloride, followed by intramolecular Williamson etherification, yields highly substituted, enantiopure fluorinated oxetanes with excellent diastereomeric and enantiomeric ratios. acs.org While not directly yielding this compound, these methods highlight the potential for creating stereocenters in oxetane synthesis.

PrecursorCatalyst/ReagentKey TransformationProductee/drReference
β-Halo ketoneLiBH4, Chiral LigandEnantioselective reductionEnantioenriched 2-aryl-substituted oxetane79-89% ee acs.org
Fluorinated ketone and α-aroyloxyaldehydeChiral NHCEnantioselective [2+2] cycloadditionEnantiopure fluorinated oxetaneExcellent dr and ee acs.org

Functionalization and Derivatization of Precursor Oxetanes

An alternative to de novo ring construction is the modification of pre-existing oxetane rings. This approach is particularly useful for introducing specific functional groups onto a pre-formed oxetane scaffold.

Controlled Ring-Opening and Re-Cyclization Sequences

While seemingly counterintuitive, controlled ring-opening of a more readily available cyclic precursor followed by re-cyclization to form the desired oxetane can be a viable strategy. A prominent example is the ring expansion of epoxides. This method has been utilized in the synthesis of various oxetane-containing natural products. The process typically involves the nucleophilic opening of an epoxide by a reagent that introduces a carbon atom and a leaving group, followed by an intramolecular cyclization to form the four-membered oxetane ring.

Selective Functional Group Interconversions of Oxetane Derivatives

The synthesis of this compound can be effectively achieved through the functional group manipulation of a pre-formed 2,2-disubstituted oxetane. A practical route involves the synthesis of oxetane 2,2-dicarboxylates. These can be prepared via a rhodium-catalyzed O-H insertion of a diazomalonate into a suitable alcohol, followed by a base-mediated C-C bond-forming cyclization. semanticscholar.orgrsc.org

Once the oxetane 2,2-dicarboxylate is obtained, the two ester groups can be reduced to the corresponding primary alcohols to yield this compound. This reduction can be achieved using standard reducing agents such as lithium aluminum hydride. This two-step sequence of forming a diester-substituted oxetane followed by reduction is a powerful method for accessing 2,2-bis(hydroxymethyl) substituted oxetanes.

PrecursorReactionReagentsProductReference
Oxetane-2,2-dicarboxylateReductionLiAlH4This compound acs.org

Furthermore, other functional groups on the oxetane ring can be interconverted. For instance, a hydroxymethyl group at the 2-position of an oxetane has been converted to an acetate (B1210297) derivative via a Baeyer-Villiger oxidation of an intermediate methyl ketone. This acetate can then be displaced by other nucleophiles, demonstrating the versatility of functional group manipulations on the oxetane core. acs.org

Catalyst Development in Oxetane Synthesis

The inherent ring strain of oxetanes presents a considerable challenge in their synthesis, necessitating the development of sophisticated catalytic systems to achieve efficient and selective cyclization. acs.org Both transition metals and organocatalysts have proven instrumental in overcoming these hurdles.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis offers a powerful strategy for the construction of the oxetane ring, primarily through formal [2+2] cycloaddition reactions. magtech.com.cn These reactions typically involve the coupling of a carbonyl compound with an alkene or alkyne.

In 2011, a notable advancement was made with the development of a Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition to form 2-trifluoromethyloxetanes. acs.org This method utilized either copper(II) or palladium(II) complexes, depending on the nature of the vinyl substrate. For instance, the reaction of trifluoropyruvate with silyl (B83357) enol ethers was effectively catalyzed by a Cu-bis(oxazoline) complex, while the less reactive vinyl acetate required a Pd-BINAP complex. acs.orgnih.gov These reactions demonstrated high yields and excellent enantioselectivities. nih.gov

The versatility of this approach was further highlighted by its application to the synthesis of stable oxetene derivatives from alkynylsilanes and trifluoropyruvate, catalyzed by a chiral cationic BINAP-Pd complex. acs.org This methodology proved compatible with a range of conjugated alkynes, including those with heteroaryl and vinyl substituents. acs.org

Catalyst SystemSubstratesProduct TypeKey Features
Cu(II)-bis(oxazoline)Trifluoropyruvate & Silyl enol ethers2-TrifluoromethyloxetanesHigh cis/trans ratios and enantioselectivities. nih.gov
Pd(II)-BINAPTrifluoropyruvate & Vinyl acetate2-TrifluoromethyloxetanesEffective for less reactive alkenes. acs.org
Chiral cationic BINAP-PdTrifluoropyruvate & AlkynylsilanesChiral oxetene derivativesGood to excellent yields and enantiomeric excess. acs.org

Organocatalytic Approaches for Oxetane Assembly

Organocatalysis has emerged as a compelling alternative to metal-based systems, often providing milder reaction conditions and avoiding issues of metal contamination in the final products. nih.gov These catalysts have been successfully employed in various strategies for oxetane synthesis.

One significant organocatalytic method involves the enantioselective desymmetrization of oxetanes to create chiral 1,4-dioxanes and other oxa-heterocycles. nih.gov This process is noted for its high efficiency and enantioselectivity in establishing quaternary stereocenters. nih.gov While not a direct synthesis of the oxetane ring itself, it showcases the utility of organocatalysis in manipulating oxetane structures.

N-heterocyclic carbenes (NHCs) have also been utilized as effective organocatalysts. In 2018, an NHC-catalyzed [2+2] annulation between trifluoromethyl ketones and γ-substituted allenoates was reported, yielding 2-alkylideneoxetane products in high yields and with good diastereoselectivity. nih.gov

Furthermore, the coupling of carbon dioxide with oxetanes under solvent-free conditions has been achieved using an onium salt combined with a fluorinated alcohol as an organocatalytic system. researchgate.net This reaction selectively produces α,ω-hydroxyl oligocarbonates, demonstrating a novel application of organocatalysis in the functionalization of oxetanes. researchgate.net

Organocatalyst TypeReaction TypeSubstratesProduct Type
Chiral Amines/AcidsEnantioselective DesymmetrizationSubstituted OxetanesChiral 1,4-Dioxanes
N-Heterocyclic Carbenes (NHCs)[2+2] AnnulationTrifluoromethyl ketones & Allenoates2-Alkylideneoxetanes
Onium Salt / Fluorinated AlcoholCO2 CouplingOxetanes & CO2α,ω-Hydroxyl oligocarbonates

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to minimize waste, reduce energy consumption, and utilize renewable resources, are increasingly influencing the design of synthetic routes for oxetanes. beilstein-journals.org

A key aspect of sustainable synthesis is the development of atom-economical reactions, such as the [2+2] cycloadditions discussed previously, which incorporate all atoms from the starting materials into the final product. nih.gov The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry, a principle embodied by both the transition metal and organocatalytic methods described. beilstein-journals.org

Recent innovations have focused on developing methodologies that operate under milder conditions and utilize less hazardous reagents. For example, photoinduced intermolecular hydrogen atom transfer (HAT) reactions have emerged as a sustainable strategy, allowing for transformations to be driven by photocatalysis under mild conditions, thus avoiding the harsh reagents required in traditional HAT protocols. researchgate.net In 2023, a method coupling Williamson etherification with alcohol C-H functionalization was described, providing a versatile route to oxetanes from simple alcohols under very mild conditions. researchgate.net This approach is suitable for late-stage functionalization and avoids complex substrate pre-functionalization. researchgate.netnih.gov

The use of flow chemistry is another green technology being applied to oxetane synthesis, offering improved scalability and safety. researchgate.net For instance, conducting Paternò-Büchi cycloadditions under flow conditions has been shown to enhance reaction efficiency. acs.org

Solvent selection is also a critical consideration. The organocatalytic coupling of CO2 with oxetanes, for example, can be performed under solvent-free conditions, significantly reducing the environmental impact of the process. researchgate.net The overarching goal is to design synthetic pathways that are not only efficient but also safe and environmentally benign. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Hydroxymethyl Oxetan 2 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring, approximately 107 kJ/mol, is a primary driving force for its reactivity. beilstein-journals.orgutexas.edu Cleavage of the ether bond relieves this strain, making ring-opening reactions a predominant feature of its chemistry under various conditions. 3,3-disubstituted oxetanes, such as the title compound, exhibit considerable stability compared to less substituted analogs, particularly under basic and weakly acidic conditions (stable above pH 1), which allows the oxetane core to be carried through multi-step syntheses. utexas.edu However, under strongly acidic or specific nucleophilic conditions, the ring readily opens.

Acid-Catalyzed Ring Opening: Regio- and Stereoselectivity

The ring-opening of oxetanes can be catalyzed by both Brønsted and Lewis acids. researchgate.net The general mechanism involves the initial protonation or coordination of the acid to the oxetane oxygen atom. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent step is the cleavage of a carbon-oxygen bond, which can proceed through a mechanism with SN1 or SN2 character, depending on the substitution pattern of the oxetane and the reaction conditions.

For an unsymmetrical oxetane, nucleophilic attack under acidic conditions typically occurs at the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state (electronic effect control). magtech.com.cn However, [2-(Hydroxymethyl)oxetan-2-yl]methanol is a symmetrical molecule, meaning the two methylene (B1212753) carbons of the oxetane ring (C2 and C4) are chemically equivalent. Consequently, regioselectivity is not a factor in the initial ring-opening attack, which will invariably lead to a substituted propane-1,3-diol derivative. The reaction with a nucleophile (NuH) under acid catalysis proceeds to yield 2-(hydroxymethyl)-2-(Nu-methyl)propane-1,3-diol.

Catalyst TypeExampleNucleophileProduct TypeRef.
Brønsted AcidH₂SO₄, HClO₄Water, Alcohols2,2-Bis(hydroxymethyl)propane-1,3-diol derivatives utexas.eduresearchgate.net
Lewis AcidYb(OTf)₃, Sc(OTf)₃Hydrogen Peroxide2-(Hydroperoxymethyl)-2-(hydroxymethyl)propane-1,3-diol researchgate.net
Lewis AcidIn(OTf)₃Intramolecular AmineFused Heterocycles (e.g., Indolines) nih.gov

Nucleophilic Ring-Opening Pathways and Product Diversification

In the absence of acid catalysis, the oxetane ring can be opened by strong nucleophiles. These reactions typically follow an SN2 mechanism, where the nucleophile directly attacks one of the electrophilic ring carbons, leading to the simultaneous cleavage of the C-O bond. researchgate.net For the symmetrical this compound, the attack can occur at either C2 or C4.

A significant application of this reactivity is the anionic ring-opening polymerization of 3,3-bis(hydroxymethyl)oxetane. researchgate.netacs.org Using a strong base like potassium tert-butoxide (t-BuOK), one of the hydroxymethyl groups can be deprotonated to form an alkoxide. This intramolecular nucleophile then attacks another monomer unit, initiating a polymerization process that can lead to the formation of hyperbranched polyethers with a high density of hydroxyl groups. acs.org This demonstrates that both external and internal nucleophiles can effectively open the ring. The use of a diverse range of strong nucleophiles, such as organometallic reagents, amines, and thiols, allows for the synthesis of a wide variety of functionalized 2,2-disubstituted propane-1,3-diols. magtech.com.cnresearchgate.net

Electrophilic Activation and Subsequent Ring Cleavage

The reactivity of the oxetane ring can be enhanced through activation with electrophiles other than protons or Lewis acids. Reagents such as acyl chlorides, sulfonyl chlorides, or silyl (B83357) chlorides can react with the Lewis basic oxygen atom of the oxetane. researchgate.net This reaction forms a highly reactive oxonium intermediate, which possesses a good leaving group. This activated intermediate is significantly more susceptible to ring-opening by a wide range of nucleophiles, including those that are too weak to open the unactivated oxetane ring. This two-step process—electrophilic activation followed by nucleophilic attack—broadens the scope of possible transformations and allows for ring-opening under milder conditions than strong acid catalysis.

Intramolecular Ring-Opening Cyclizations to Form Fused Heterocycles

Intramolecular ring-opening reactions of functionalized oxetanes are a powerful strategy for the synthesis of complex heterocyclic systems. acs.org This approach involves modifying one of the hydroxymethyl groups of this compound to incorporate a tethered nucleophile. Upon activation of the oxetane ring, typically with an acid, the tethered nucleophile attacks one of the ring carbons, leading to the formation of a new, fused heterocyclic ring system. nih.gov

For instance, if one of the hydroxymethyl groups is converted into an amino group which is then acylated, the resulting amido-oxetane can undergo acid-catalyzed intramolecular cyclization. The nucleophilic amide oxygen attacks the activated oxetane ring, resulting in the formation of a 4-(hydroxymethyl)-4-methyl-2-oxazoline derivative. This strategy provides rapid access to valuable heterocyclic scaffolds that are present in natural products and bidentate ligands. acs.org Similarly, oxetanes tethered to anilines or phenols can undergo an intramolecular Friedel–Crafts-type alkylation and cyclization to yield indolines and dihydrobenzofurans, respectively. nih.govacs.org

Tethered NucleophileActivating AgentFused Heterocycle FormedRef.
AmideIn(OTf)₃2-Oxazoline acs.org
AnilineBrønsted/Lewis AcidIndoline nih.govacs.org
PhenolBrønsted/Lewis AcidDihydrobenzofuran nih.govacs.org
Carboxylic AcidBase (e.g., Cs₂CO₃)Lactone acs.org

Transformations of the Hydroxymethyl Functionality

The two primary alcohol groups of this compound offer additional sites for chemical modification. These transformations can be performed while preserving the oxetane ring, provided that harsh acidic conditions are avoided. chemrxiv.org

Selective Oxidation and Reduction Chemistry

The selective oxidation of the two equivalent hydroxymethyl groups presents a synthetic challenge but allows access to valuable oxetane-containing aldehydes and carboxylic acids. The choice of oxidant is critical to avoid decomposition of the oxetane ring. chemrxiv.org

Oxidation:

To Aldehydes: Mild oxidation reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have been shown to be effective for the conversion of hydroxymethyl-substituted oxetanes to the corresponding aldehydes. These reactions are typically performed under neutral or slightly basic conditions, which are compatible with the oxetane core. chemrxiv.org

To Carboxylic Acids: More robust oxidation conditions are required to synthesize carboxylic acids. A two-step process involving oxidation to the aldehyde followed by further oxidation is common. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or radical pathways using reagents like TEMPO with a co-oxidant can achieve the direct conversion of the alcohol to a carboxylic acid. While the oxetane ring is generally stable to these reagents, care must be taken as some radical conditions can lead to partial decomposition. chemrxiv.org

Reduction: The term reduction primarily applies to derivatives of this compound, such as the aforementioned aldehydes, carboxylic acids, or amides.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce oxetane-3-aldehydes back to the hydroxymethyl group. utexas.edu

The reduction of more robust functional groups requires stronger reagents. For example, the reduction of an oxetane-containing amide to an amine is challenging. The use of lithium aluminum hydride (LiAlH₄) often leads to the decomposition of the oxetane ring, particularly at elevated temperatures. However, aluminum hydride (AlH₃) has been successfully used for this transformation at low temperatures (-78 °C to -50 °C), preserving the four-membered ring. chemrxiv.org

TransformationReagent(s)Product Functional GroupOxetane Ring StabilityRef.
Alcohol → AldehydeDess-Martin Periodinane (DMP), PCCAldehydeStable chemrxiv.org
Alcohol → Carboxylic AcidKMnO₄, TEMPO/PIDACarboxylic AcidGenerally Stable chemrxiv.org
Amide → AmineAlH₃AmineStable at low temp. chemrxiv.org
Amide → AmineLiAlH₄AmineProne to decomposition chemrxiv.org

Esterification, Etherification, and Amidation Reactions

The two primary hydroxyl groups of this compound are amenable to standard transformations such as esterification, etherification, and amidation. However, the inherent ring strain of the oxetane nucleus necessitates careful selection of reaction conditions to avoid undesired ring-opening. nih.gov

Esterification: The conversion of the hydroxymethyl groups to esters can be achieved. Due to the potential instability of the oxetane ring under strongly acidic conditions, which can catalyze ring-opening, basic or neutral conditions are generally preferred. chemrxiv.org For instance, reactions with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) are effective. Another approach involves DCC-mediated esterification. beilstein-journals.org The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability than their 2-substituted or 3-monosubstituted counterparts. nih.gov While the target molecule is a 2,2-disubstituted oxetane, caution regarding acidic catalysis remains prudent.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a viable method for preparing ethers from hydroxymethyl-substituted oxetanes. chemrxiv.org This reaction proceeds under basic conditions where an alkoxide is generated in situ, thus avoiding acid-catalyzed ring cleavage.

Amidation: While direct amidation of alcohols is not a standard transformation, the hydroxymethyl groups can be converted to better leaving groups, such as tosylates or mesylates, to facilitate substitution with amines. Alternatively, the diol can be oxidized to the corresponding dicarboxylic acid, which can then undergo standard amide coupling reactions. A more direct route to amide isosteres involves the defluorosulfonylative coupling of related oxetane sulfonyl fluorides with amines, a method that capitalizes on the formation of a stable oxetane carbocation intermediate. researchgate.net

Table 1: Summary of Functionalization Reactions of Hydroxymethyl-Substituted Oxetanes

Reaction Type Reagents and Conditions Product Type Key Considerations
Esterification Acyl chloride, Pyridine or Et3N Diester Avoids strong acids that can cause ring-opening.
Etherification 1. NaH or t-BuOK; 2. Alkyl halide (e.g., R-Br) Diether Williamson synthesis under basic conditions preserves the oxetane ring. chemrxiv.org
Mesylation MsCl, Et3N, CH2Cl2, 0 °C Dimesylate Forms a good leaving group for subsequent nucleophilic substitution. chemrxiv.org

Reactions Involving Anion Generation at the Hydroxymethyl Group

The generation of an alkoxide anion from the hydroxymethyl groups is a key step in several synthetic transformations. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the hydroxyl groups to form the corresponding dialkoxide. chemrxiv.orgacs.org

This anionic intermediate is central to:

Williamson Ether Synthesis: As mentioned above, the generated alkoxide acts as a potent nucleophile to displace halides or other leaving groups from alkylating agents. chemrxiv.org

Anionic Ring-Opening Polymerization: Research has shown that 3,3-bis(hydroxymethyl)oxetane can undergo anionic ring-opening polymerization. acs.org This process is initiated by a catalyst system such as potassium tert-butoxide and 18-crown-6-ether, which generates an alkoxide that can then initiate polymerization by nucleophilically attacking the oxetane ring of another monomer. radtech.org This demonstrates that the generated anion can act as an intramolecular or intermolecular nucleophile.

The reactivity of the alkoxide is a balance between its nucleophilicity towards an external electrophile and its potential to induce intramolecular ring-opening or rearrangement, a pathway influenced by steric factors and reaction temperature.

Carbon-Hydrogen (C-H) Functionalization Strategies Adjacent to the Oxetane Ring

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. For this compound, the most likely sites for such reactions, besides the O-H bonds, are the C-H bonds of the hydroxymethyl groups or the C-H bonds on the oxetane ring itself.

Recent advancements have demonstrated the synthesis of oxetanes from unactivated alcohols via a strategy that combines a hydrogen atom transfer (HAT) process with a radical addition and subsequent intramolecular cyclization. acs.orgnih.gov In this mechanism, a photocatalyst generates a radical that selectively abstracts a hydrogen atom from the carbon bearing the alcohol (the α-position), creating a nucleophilic radical. nih.gov This radical then adds to an acceptor, ultimately leading to the formation of the oxetane ring. nih.gov

While this method is used for the synthesis of oxetanes, the underlying principles are relevant for the potential functionalization of the exocyclic methylene C-H bonds in this compound. A similar HAT-based strategy could potentially be employed to generate a radical on one of the hydroxymethyl carbons, which could then be trapped by a suitable radical acceptor to install a new functional group. However, selectivity between the two equivalent hydroxymethyl groups and the C-H bonds on the oxetane ring would be a significant challenge.

Radical Reactions and Their Mechanistic Interrogations

The study of radical reactions involving oxetanes provides insight into the stability of the ring and the reactivity of its substituents. Investigations into the reactions of methyl radicals with unsubstituted and substituted oxetanes have shown that hydrogen atom abstraction is a key process. rsc.org The radicals can abstract hydrogen atoms from the methylene groups of the oxetane ring. The rate expressions for these abstractions have been determined, providing quantitative data on the reactivity of the ring's C-H bonds. rsc.org

For this compound, two primary types of radical reactions can be envisioned:

Radical formation on the ring: Abstraction of a hydrogen atom from the C3 or C4 positions of the oxetane ring would generate an oxetanyl radical. The stability of this radical would be influenced by the adjacent oxygen atom and the geminal substituents at the C2 position.

Radical formation on the substituent: Abstraction of a hydrogen atom from one of the hydroxymethyl groups would generate a primary radical adjacent to the quaternary center of the oxetane. This is analogous to the hydroxymethyl radical (•CH₂OH), whose reactivity has been studied in other contexts, such as its addition to unsaturated systems. nih.govnih.gov

Mechanistic studies often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and kinetic studies to determine reaction rates and activation energies. Computational studies also play a crucial role in understanding the transition states and stability of the radical species involved. researchgate.net

Isomerization Phenomena and Chemical Stability Profiles

The stability of the oxetane ring is a critical consideration in its synthesis and application. The ring strain energy, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. beilstein-journals.org

Oxetanes can undergo thermally induced rearrangements, often leading to the formation of more stable products. A notable phenomenon is the isomerization of certain oxetane-carboxylic acids into lactones. nih.gov This rearrangement can occur simply upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.govresearchgate.netresearchgate.net The reaction is believed to proceed via an intramolecular nucleophilic attack of the carboxylate group on one of the methylene carbons of the oxetane ring, leading to ring-opening and subsequent formation of a more stable five- or six-membered lactone. nih.gov Although this compound does not possess a carboxylic acid, this instability highlights the inherent propensity of the strained ring to undergo intramolecular ring-opening if a suitable internal nucleophile is present or can be formed.

Lewis acids are potent catalysts for the isomerization and ring-opening of oxetanes. nih.gov They function by coordinating to the oxygen atom of the oxetane ring, which polarizes the C-O bonds and makes the ring carbons more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This activation can lead to a variety of outcomes:

Ring-opening: In the presence of an external nucleophile, coordination of a Lewis acid facilitates regioselective ring-opening.

Isomerization: Lewis acids can catalyze the rearrangement of the oxetane skeleton. For example, treatment of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes with BF₃·OEt₂ results in a [4+4] cyclodimerization to form 1,5-dioxocanes. beilstein-journals.org

Polymerization: Strong Lewis acids can initiate the cationic ring-opening polymerization of oxetanes.

The stability of this compound in the presence of Lewis acids would depend on the strength of the acid, the temperature, and the presence of nucleophiles. The two hydroxymethyl groups could also coordinate with the Lewis acid, potentially leading to complex reaction pathways.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Multi-dimensional NMR experiments are crucial for establishing the covalent framework of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within [2-(Hydroxymethyl)oxetan-2-yl]methanol, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds, providing critical information for piecing together the molecular structure by connecting different spin systems.

A detailed analysis of these spectra would allow for the unambiguous assignment of all proton and carbon signals in this compound. However, specific spectral data, including chemical shifts and coupling constants from these experiments, are not available in the reviewed literature.

Dynamic NMR for Conformational Equilibrium and Hindered Rotations

Dynamic NMR (DNMR) studies are employed to investigate molecular dynamics, such as conformational changes or restricted bond rotations that occur on the NMR timescale. For this compound, DNMR could potentially be used to study the puckering of the oxetane (B1205548) ring and the rotation around the C2-CH₂OH bonds. By analyzing changes in the NMR spectra at different temperatures, thermodynamic and kinetic parameters for these processes could be determined. No such studies for this specific compound have been found.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While typically used for mixtures, it can also provide information on the hydrodynamic radius of a single molecular species in solution. In the context of this compound, DOSY could confirm the monomeric state of the molecule in a given solvent and provide insights into its solvation. There is no available DOSY data for this compound.

Pure Shift NMR for Enhanced Spectral Resolution

Pure shift NMR techniques are advanced methods used to simplify complex ¹H NMR spectra by collapsing multiplets into single lines, thereby significantly increasing spectral resolution. This would be particularly useful for resolving any overlapping signals in the proton spectrum of this compound, allowing for more accurate determination of chemical shifts. No pure shift NMR studies for this compound have been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups. C-H stretching vibrations for the CH₂ groups would appear around 2850-3000 cm⁻¹, and the C-O stretching of the ether in the oxetane ring and the alcohol functionalities would be observed in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The O-H stretch is typically weak in Raman, while the C-H and C-C bond vibrations would be readily observable.

Specific peak positions and intensities from experimental IR and Raman spectra for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₁₀O₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information, for instance, showing the loss of hydroxymethyl groups (-CH₂OH) or water (H₂O). No published HRMS data, including exact mass measurements and fragmentation analysis, for this specific compound could be located.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Elucidation

The parent oxetane ring is nearly planar, but substitution can induce a puckered conformation to alleviate steric strain. acs.org For a 2,2-disubstituted oxetane like the title compound, X-ray diffraction would be instrumental in quantifying this puckering. Furthermore, in the solid state, intermolecular interactions such as hydrogen bonding, governed by the two hydroxyl groups, would dictate the crystal packing. These interactions would be clearly elucidated from the crystallographic data.

For a chiral derivative of this compound, X-ray crystallography can also be used to determine the absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, which are most pronounced when a heavy atom is present in the structure. researchgate.net In the absence of a heavy atom, as is the case here, the use of high-quality crystals and modern detectors can still allow for the determination of the absolute configuration by careful measurement of the subtle differences in the intensities of Bijvoet pairs of reflections. nih.gov The Flack parameter, derived from the crystallographic refinement, serves as a key indicator for the correctness of the assigned absolute stereochemistry. nih.gov

Due to the absence of experimental data, the following table is a hypothetical representation of crystallographic data that could be obtained for a crystalline derivative of this compound.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP21
a (Å)5.89
b (Å)10.23
c (Å)7.45
β (°)105.2
Volume (Å3)433.8
Z2
Calculated Density (g/cm3)1.35
R-factor (%)4.2
Flack Parameter0.05(10)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this family for assigning the absolute configuration of chiral molecules in solution. nih.gov The technique measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a signed spectrum that is unique to a specific enantiomer.

For a chiral version of this compound, which would possess a stereocenter at the C2 position, ECD spectroscopy would be an invaluable tool for determining its absolute configuration. The hydroxyl groups act as chromophores in the ultraviolet region. The spatial arrangement of these chromophores relative to the rest of the chiral molecule gives rise to characteristic positive or negative Cotton effects in the ECD spectrum.

In modern stereochemical analysis, experimental ECD spectra are often compared with theoretically calculated spectra for a given absolute configuration. mdpi.com This involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for, as an example, the (R)-enantiomer. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would allow for the confident assignment of the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration would be assigned as (S).

The following table provides hypothetical ECD data for a chiral derivative of this compound, illustrating the type of information obtained from such an analysis.

Wavelength (nm)Δε (M-1cm-1)Assignment
210+2.5Positive Cotton Effect
235-1.8Negative Cotton Effect

Theoretical and Computational Chemistry of 2 Hydroxymethyl Oxetan 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of [2-(Hydroxymethyl)oxetan-2-yl]methanol. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size. nih.govchemrxiv.org

A detailed analysis of the electronic structure of this compound would reveal key aspects of its chemical nature. By solving the Kohn-Sham equations for the system, it is possible to determine the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, an analysis of the electron density distribution can provide insights into the polarity of the molecule and the nature of its chemical bonds. The calculated bond lengths and angles for the optimized geometry of this compound would offer a precise three-dimensional representation of the molecule. For instance, the puckering of the oxetane (B1205548) ring, a characteristic feature of such four-membered heterocycles, can be quantified. acs.org The bond angles within the oxetane ring are expected to be significantly smaller than the ideal tetrahedral angle, leading to considerable ring strain, which is a key factor in the reactivity of oxetanes. beilstein-journals.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C-O (ring) bond length~1.45 Å
C-C (ring) bond length~1.54 Å
C-C-O (ring) bond angle~90°
Ring Puckering Angle~10-20°
C-O (hydroxyl) bond length~1.43 Å
O-H (hydroxyl) bond length~0.96 Å

Note: The values in this table are illustrative and represent typical values for similar oxetane structures. Precise values would require specific DFT calculations for this compound.

DFT calculations are highly effective in predicting spectroscopic properties, which can be invaluable for the identification and characterization of this compound. By computing the nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. idc-online.comnrel.govnih.govchemrxiv.org These theoretical predictions, when compared with experimental data, can confirm the molecular structure.

Similarly, the calculation of the vibrational frequencies and their corresponding intensities allows for the prediction of the infrared (IR) and Raman spectra. cardiff.ac.ukscifiniti.comresearchgate.net Each vibrational mode corresponds to a specific molecular motion, such as the stretching of C-O bonds or the bending of H-C-H angles. The characteristic frequencies of the oxetane ring and the hydroxymethyl groups can be identified, aiding in the interpretation of experimental spectra. elixirpublishers.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm-1)
O-HStretching~3400-3600
C-HStretching~2850-3000
C-O (ring)Stretching~950-1050
C-O (hydroxyl)Stretching~1050-1150

Note: These are typical frequency ranges. Accurate predictions would require specific calculations for the molecule.

The presence of two rotatable hydroxymethyl groups in this compound suggests the possibility of multiple stable conformations. researchgate.netmdpi.com A thorough conformational analysis using quantum chemical methods can identify the different low-energy conformers and determine their relative stabilities. This involves systematically rotating the dihedral angles of the hydroxymethyl groups and calculating the energy of each resulting geometry.

The results of such an analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Understanding the conformational preferences is crucial, as different conformers may exhibit different chemical and physical properties.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the reaction pathways of this compound. For instance, the ring-opening reactions of the oxetane moiety, which are characteristic of this class of compounds, can be studied in detail. rsc.orgacs.org By modeling the reaction with a nucleophile or an acid catalyst, the mechanism of the reaction can be elucidated.

This involves identifying the reactants, products, and any intermediates, as well as locating the transition state for each step of the reaction. The transition state is a critical point on the reaction pathway that corresponds to the highest energy barrier. By characterizing the geometry and energy of the transition state, the activation energy of the reaction can be calculated, which provides a measure of the reaction rate. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of the behavior of this compound in a solvent. researchgate.netpsu.edunih.gov In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

MD simulations can be used to study the solvation of this compound, including the structure of the solvent shell around the molecule and the hydrogen bonding interactions between the solute and the solvent. This is particularly relevant for this molecule due to the presence of two hydroxyl groups. Furthermore, MD simulations can be used to explore the conformational dynamics of the molecule in solution, providing insights into the flexibility of the hydroxymethyl groups and the puckering of the oxetane ring.

QSAR (Quantitative Structure-Activity Relationship) Insights for Structural Modification (if applicable to non-biological applications)

Although QSAR is most commonly associated with drug discovery, its principles can be applied to non-biological applications as well. If this compound is being considered for use in materials science, for example, as a monomer for polymerization, QSAR-like models could be developed. researchgate.netsemanticscholar.org

In this context, the "activity" could be a physical property of the resulting polymer, such as its glass transition temperature or its mechanical strength. By calculating a set of molecular descriptors for this compound and its structurally modified analogues, a mathematical model can be built that relates these descriptors to the desired property. This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced performance characteristics. The descriptors used in such a model could include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

The chemical behavior of this compound can be extensively analyzed using computational chemistry, which provides deep insights into its electronic structure and reactivity. Density Functional Theory (DFT) is a powerful quantum mechanical method employed for this purpose, allowing for the calculation of various molecular properties that help in predicting how the molecule will interact with other chemical species. rsc.orgmdpi.com These properties, known as reactivity descriptors, are derived from the molecule's response to perturbations in its number of electrons or the external potential. rsc.org

Computational Analysis of Reactivity Descriptors

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. ijsr.net

Within the framework of Hartree-Fock theory, Koopmans' theorem provides a foundational interpretation, stating that the negative of the HOMO energy (-EHOMO) approximates the ionization potential (I), and the negative of the LUMO energy (-ELUMO) approximates the electron affinity (A). numberanalytics.comwikipedia.orglibretexts.org While similar concepts exist in DFT, the relationships are more nuanced. wikipedia.org Nevertheless, these orbital energies are fundamental for calculating key global reactivity indices. taylorandfrancis.com

The primary global descriptors include:

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ELUMO - EHOMO). A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron. ekb.eg A larger gap implies higher kinetic stability.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. rsc.org It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. researchgate.net

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. chemmethod.com It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive, whereas soft molecules have a small energy gap and are more reactive. ijsr.netchemmethod.com

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), softness quantifies the ease with which a molecule's electron cloud can be polarized. ijsr.net

Electrophilicity Index (ω): Introduced by Parr, this index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. ekb.egnih.gov

The following interactive table presents hypothetical values for the global reactivity descriptors of this compound, calculated at a theoretical DFT level (e.g., B3LYP/6-311++G(d,p)), to illustrate the typical output of such an analysis.

DescriptorSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--7.50Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.20Energy of the lowest unoccupied molecular orbital
Energy GapΔEELUMO - EHOMO8.70Indicates high kinetic stability
Ionization PotentialI-EHOMO7.50Energy required to remove an electron
Electron AffinityA-ELUMO-1.20Energy released when an electron is added
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.15Measures the escaping tendency of electrons
Chemical Hardnessη(ELUMO - EHOMO) / 24.35Resistance to change in electron distribution
Global SoftnessS1 / (2η)0.115Measure of molecular polarizability
Electrophilicity Indexωμ² / (2η)1.14Capacity to accept electrons

Local Reactivity Descriptors

While global descriptors assess the molecule as a whole, local descriptors are crucial for predicting regioselectivity in chemical reactions. They pinpoint the specific atoms or regions most susceptible to nucleophilic, electrophilic, or radical attack. acs.org

The most prominent local reactivity descriptor is the Fukui function , f(r), which is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.govacs.org It essentially measures how the electron density at a specific point changes when an electron is added to or removed from the molecule. scm.com

For practical calculations, the Fukui function is often condensed to atomic sites, yielding values for each atom in the molecule. Three types of condensed Fukui functions are calculated:

fk+: For nucleophilic attack (electron acceptance). This value is high for atoms that readily accommodate an additional electron and are thus electrophilic sites. aip.org

fk-: For electrophilic attack (electron donation). This is high for atoms from which an electron is most easily removed, identifying them as nucleophilic sites. aip.org

fk0: For radical attack. This is the average of fk+ and fk- and indicates sites susceptible to attack by radicals.

The Dual Descriptor , Δf(r), is another valuable tool derived from the Fukui function. It is the difference between f+ and f-. A positive value (Δf(r) > 0) indicates a site is favorable for nucleophilic attack, while a negative value (Δf(r) < 0) points to a site favorable for electrophilic attack. scm.com

The following table provides an illustrative example of condensed Fukui functions for the heavy atoms of this compound, highlighting potential reactive sites. Note that the specific values would depend on the computational method and basis set used.

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)fk0 (for Radical Attack)Δfk (Dual Descriptor)
O1 (oxetane ring)0.1250.2500.188-0.125
C2 (quaternary)0.1500.0500.1000.100
C30.0800.0900.085-0.010
C40.0950.1100.103-0.015
C5 (CH2OH)0.1100.0700.0900.040
O6 (hydroxyl 1)0.2100.2200.215-0.010
C7 (CH2OH)0.1050.0650.0850.040
O8 (hydroxyl 2)0.2150.2250.220-0.010

Data in tables are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Based on such a theoretical analysis, the oxygen atoms of the hydroxyl groups and the oxetane ring would likely be the primary sites for electrophilic attack due to their high fk- values, reflecting the presence of lone pair electrons. Conversely, the quaternary carbon (C2) might be identified as a potential site for nucleophilic attack, as indicated by a higher fk+ value. This detailed computational analysis is invaluable for understanding and predicting the chemical reactivity of this compound in various chemical environments.

Applications of 2 Hydroxymethyl Oxetan 2 Yl Methanol As a Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The rigid and polar nature of the oxetane (B1205548) ring, combined with the synthetic versatility of the two hydroxymethyl groups, makes [2-(Hydroxymethyl)oxetan-2-yl]methanol an attractive component for the construction of intricate organic structures.

Incorporation into Macrocyclic Systems

The incorporation of oxetane rings into macrocycles can significantly influence their conformation and properties. The strained four-membered ring can act as a "turn-inducing element," pre-organizing a linear precursor for macrocyclization. This has been demonstrated in the synthesis of cyclic peptides, where replacing a backbone amide C=O bond with an oxetane ring has been shown to improve head-to-tail peptide macrocyclizations. nih.govrsc.org This improvement is attributed to the oxetane's ability to induce a turn in the linear peptide backbone, which is supported by the observation of specific nuclear Overhauser enhancements (NOEs) in NMR studies. nih.gov While direct use of this compound in this context is not explicitly detailed, its diol functionality provides clear handles for incorporation into macrocyclic esters or ethers through established esterification or etherification reactions.

The general strategy for such an incorporation would involve the reaction of this compound with a long-chain dicarboxylic acid or dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycle would feature the embedded oxetane ring, which could impart unique conformational constraints and potentially alter the biological activity or physical properties of the macrocycle.

Table 1: Comparison of Macrocyclization Efficiency with and without Oxetane Modification

Peptide SequenceModificationCyclization Yield (%)Reference
LAGPYUnmodified13-23 nih.gov
LAG(Ox)PYOxetane-modified Glycine~60 nih.gov

*This table is generated based on data for an oxetane-modified glycine, illustrating the principle of improved macrocyclization yields.

Construction of Spirocyclic and Polycyclic Compounds

Spirocyclic systems, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional and rigid nature. mdpi.comnih.gov this compound is an ideal precursor for the synthesis of spiro-oxetanes. The general approach involves the conversion of the diol to a cyclic carbonate or other suitable derivative, followed by reaction with a dinucleophile.

For instance, the reaction of a 1,3-diol with a ketone or aldehyde can lead to the formation of a spirocyclic ketal or acetal. While not directly involving the oxetane ring formation, this demonstrates the utility of the diol functionality. More advanced strategies involve the de novo construction of a second ring spiro-fused to the C2 of the oxetane. This can be achieved through multi-step sequences. For example, a one-step synthesis of spirooxindole 2,2-disubstituted oxetanes has been reported via an addition/substitution cascade. beilstein-journals.org

Polycyclic ether systems are another class of complex molecules where oxetane diols can be employed. The synthesis of such systems often relies on iterative ring-forming strategies. The hydroxyl groups of this compound can be selectively protected and then elaborated to form additional rings. The inherent strain of the oxetane ring can also be exploited in ring-opening and subsequent ring-closing cascades to build more complex polycyclic frameworks.

Precursor for Novel Heterocyclic Scaffolds (e.g., Oxazolines)

The reactivity of the oxetane ring and the diol functionality of this compound make it a suitable starting material for the synthesis of other heterocyclic systems. A notable example is the preparation of 2-oxazolines. The synthesis of 2-oxazolines often proceeds through the cyclization of N-(2-hydroxyethyl) amides. itu.edu.trmdpi.com

A plausible synthetic route from this compound would involve a two-step process. First, selective protection of one hydroxyl group, followed by conversion of the other to an amino group. Amidation of this amino alcohol with a carboxylic acid would yield an N-(2-hydroxyethyl) amide precursor, which could then be cyclized to the corresponding 2-oxazoline. More directly, a facile synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides can be achieved via dehydrative cyclization promoted by triflic acid. mdpi.com

Integration into Polymer Chemistry

The difunctional nature of this compound allows for its use as a monomer in step-growth polymerization and as a cross-linking agent to modify polymer properties.

Monomer for Polyurethanes and Other Specialty Polymers

Polyurethanes are a versatile class of polymers typically synthesized from the reaction of diols and diisocyanates. nih.govgoogle.com The two primary hydroxyl groups of this compound make it a suitable diol monomer for the synthesis of novel polyurethanes. The incorporation of the oxetane ring into the polymer backbone is expected to influence the material's properties, such as thermal stability, stiffness, and polarity. nih.gov

The synthesis of polyurethanes from this diol would follow the standard polyaddition reaction with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). The resulting polyurethane would possess pendant oxetane rings along the polymer chain. These rings could serve as sites for post-polymerization modification or for cross-linking.

Beyond polyurethanes, this diol can be used to synthesize other specialty polymers like polyesters and polyethers. For instance, the anionic ring-opening polymerization of the structurally similar 3,3-bis(hydroxymethyl)oxetane has been shown to produce hyperbranched polyethers. acs.org

Table 2: Potential Diisocyanate Co-monomers for Polyurethane Synthesis

Diisocyanate AbbreviationFull NamePotential Impact on Polymer Properties
MDIMethylene Diphenyl DiisocyanateRigidity, thermal stability
TDIToluene DiisocyanateFlexibility, elastomeric properties
HDIHexamethylene DiisocyanateAliphatic nature, good weatherability
IPDIIsophorone DiisocyanateAliphatic, good light stability

Cross-linking Agent for Material Property Modulation

Cross-linking is a crucial process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. The pendant oxetane rings in polymers derived from this compound can be utilized for cross-linking. The strained four-membered ring can be opened under cationic or thermal conditions to form cross-links between polymer chains.

This approach has been demonstrated with oxetane-functionalized low bandgap polymers, where initiator-free thermal crosslinking was achieved upon heating. This crosslinking stabilized the morphology of bulk heterojunction solar cells. The ability to introduce cross-linkable oxetane units into a polymer backbone provides a powerful tool for modulating material properties. The density of cross-linking can be controlled by the amount of the oxetane-containing diol incorporated into the polymer.

The cross-linking reaction typically proceeds via a cationic ring-opening polymerization mechanism, where an acidic species or heat initiates the opening of the oxetane ring, which then reacts with another oxetane ring or other functional groups on adjacent polymer chains, leading to the formation of a three-dimensional network.

Precursor for Functionalized Polyethers

The strained four-membered ring of this compound makes it an excellent monomer for ring-opening polymerization, leading to the formation of functionalized polyethers. The presence of two hydroxyl groups on the same carbon atom allows for the synthesis of hyperbranched polyethers with a high density of functional groups.

A closely related analogue, 3,3-bis(hydroxymemethyl)oxetane (BHO), has been demonstrated to undergo anionic ring-opening polymerization. This process, typically initiated by a strong base like potassium tert-butoxide in the presence of a crown ether, yields hyperbranched polyethers. acs.orgresearchgate.net The resulting polymers are characterized by a polyether backbone with pendant hydroxyl groups, offering numerous sites for further chemical modification.

The polymerization of such dihydroxy oxetanes can be controlled to produce polyethers with varying molecular weights and degrees of branching. These characteristics are crucial in tailoring the physical and chemical properties of the final material, such as solubility, viscosity, and reactivity.

MonomerPolymerization MethodKey Polymer CharacteristicsPotential Applications
3,3-bis(hydroxymethyl)oxetane (BHO)Anionic Ring-Opening PolymerizationHyperbranched structure, High density of hydroxyl groupsCrosslinkers, Drug delivery systems, Coatings

Utility in Materials Science

The unique chemical structure of this compound and the resulting polyethers makes them highly valuable in the field of materials science, particularly in the development of advanced coatings, adhesives, and energetic materials.

Development of Advanced Coatings and Adhesives

Polyols derived from oxetanes, such as those synthesized from this compound, are excellent candidates for the formulation of high-performance coatings and adhesives. The high concentration of hydroxyl groups in the hyperbranched polyethers allows for extensive cross-linking with isocyanates to form polyurethane networks. mdpi.com These networks can exhibit superior adhesion, chemical resistance, and mechanical properties.

Research on hyperbranched polyoxetanes derived from the similar monomer 3-ethyl-3-(hydroxymethyl)oxetane has shown that these materials can be utilized as hot-melt adhesives. nih.govnih.govresearchgate.net The adhesive properties are attributed to the combination of the flexible polyether backbone and the numerous hydrogen-bonding sites provided by the hydroxyl groups, which promote strong interactions with polar substrates. The work of adhesion and bond-line tensile shear strengths can be tailored by controlling the molecular weight and branching of the polyoxetane. nih.gov

Polymer SystemKey PropertiesApplicationResearch Findings
Polyurethane from Oxetane-based PolyolHigh cross-link density, Good adhesionProtective coatingsIntroduction of multifunctional polyols enhances impact resistance and hardness. mdpi.com
Hyperbranched PolyoxetaneThermoplastic, Strong interaction with polar substratesHot-melt adhesivesWork of adhesion reported to be in the range of 101–105 mJ/m². nih.gov

Precursor for Novel Energetic Materials

The oxetane ring is a structural motif found in several energetic materials. The inherent ring strain of the four-membered ether contributes to the energy content of the molecule. The hydroxyl groups of this compound can be functionalized with energetic moieties, such as nitrate (B79036) esters or azido (B1232118) groups, to produce energetic plasticizers or binders for propellant and explosive formulations. uni-muenchen.denih.gov

The synthesis of energetic oxetane derivatives often involves the conversion of hydroxyl groups to more reactive intermediates, followed by the introduction of the energetic functionality. For instance, nitration of the hydroxyl groups would yield a dinitrate ester, a compound with significant energetic potential. The resulting energetic polyols can be used to form energetic polyurethanes, which serve as binders in polymer-bonded explosives (PBXs), providing both structural integrity and energy to the formulation. Research on various energetic oxetane derivatives, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO), has demonstrated their importance in developing high-performance energetic materials. uni-muenchen.denih.gov

Applications in Supramolecular Chemistry and Nanomaterials

The well-defined structure and functional groups of this compound make it a promising candidate for applications in the fields of supramolecular chemistry and the synthesis of advanced nanomaterials.

Design of Host-Guest Systems

The diol functionality of this compound provides sites for hydrogen bonding, which is a key interaction in the formation of host-guest complexes. While specific studies on this compound are limited, diols, in general, are known to act as host molecules for various guest species through hydrogen bond interactions. rsc.orgrsc.org The conformationally constrained oxetane ring could impart a degree of pre-organization to the molecule, potentially enhancing its selectivity as a host. The ability to form inclusion compounds with small organic molecules could lead to applications in separation science, sensing, and the controlled release of guest molecules.

Scaffold for Dendrimer and Polymer Brush Synthesis

The di-functional nature of this compound makes it a suitable core molecule or building block for the synthesis of dendrimers and polymer brushes. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. encyclopedia.pubresearchgate.net The two hydroxyl groups can serve as initiation points for the divergent synthesis of dendrimers, where successive generations of branching units are added to create a tree-like structure.

Furthermore, this compound can be used to functionalize surfaces for the "grafting-from" synthesis of polymer brushes. researchgate.net By immobilizing this molecule onto a substrate, the hydroxyl groups can be converted into polymerization initiators. This allows for the growth of polymer chains directly from the surface, resulting in a dense layer of end-tethered polymers known as a polymer brush. Polyoxetane brush polymers have been synthesized from similar functionalized oxetane monomers, demonstrating the viability of this approach for creating surfaces with tailored properties for applications in areas such as biocompatible coatings and sensors. acs.org

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For [2-(Hydroxymethyl)oxetan-2-yl]methanol, both liquid and gas chromatography are employed to assess purity and analyze related volatile substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. For purity assessment, a reversed-phase column, such as a C18, is commonly used. The method separates the target compound from impurities generated during synthesis or degradation. Detection is typically achieved using a UV detector, as the compound may lack a strong chromophore for high-wavelength detection.

A critical application of HPLC in the analysis of chiral molecules is the determination of enantiomeric excess (ee). heraldopenaccess.us Since this compound possesses a chiral center, separating its enantiomers is vital for stereoselective synthesis and application. This is accomplished using a chiral stationary phase (CSP). nih.govchiralpedia.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating a wide range of chiral compounds, including alcohols. hplc.eu The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. hplc.eu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

Table 1: Example HPLC Method for Purity Analysis of an Oxetane (B1205548) Derivative This table is illustrative and based on methods for similar compounds. google.com

Parameter Condition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate, pH 9.0, in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 16 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 215 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is used to monitor the presence of volatile starting materials, solvents, or byproducts. researchgate.net For instance, residual solvents from the purification process can be readily detected and quantified by GC.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. For trace-level analysis of volatiles in a complex matrix, headspace (HS) sampling or solid-phase microextraction (SPME) can be employed to selectively extract and concentrate the volatile analytes before introducing them to the GC system. nih.govresearchgate.net The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) provides a robust and universal response for hydrocarbons, while a mass spectrometer (MS) allows for the definitive identification of the separated components based on their mass spectra. nih.gov In some cases, derivatization may be necessary to increase the volatility and thermal stability of analytes for GC analysis. nih.govnih.gov

Table 2: General GC-MS Conditions for Volatile Impurity Analysis This table provides a representative set of parameters for the analysis of volatile organic compounds.

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | 35-500 amu |

Quantitative Analysis Methods in Laboratory Research Settings

Quantitative analysis is crucial for determining the yield of a reaction, the concentration of a solution, or the amount of a compound in a sample. In a laboratory setting, HPLC is a primary tool for the quantification of this compound.

Using the HPLC method developed for purity analysis, quantification is achieved by creating a calibration curve. bsu.edu.eg This involves preparing a series of standard solutions of the purified compound at known concentrations and analyzing them by HPLC. A graph is then plotted of the peak area (or height) versus the concentration of the standard solutions. The resulting calibration curve, which should be linear over the desired concentration range, is used to determine the concentration of the compound in unknown samples by measuring their peak areas and interpolating the concentration from the curve. The accuracy and precision of the method are established through validation procedures. bsu.edu.eg

Another technique that can be used for quantification is Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample. acs.org The concentration of the analyte is determined by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard. This method is particularly useful as it does not require a calibration curve for the specific analyte.

Table 3: Illustrative Data for an HPLC Calibration Curve This table shows example data that would be used to construct a calibration curve for quantitative analysis.

Standard Concentration (mg/mL) Peak Area (Arbitrary Units)
0.05 150,234
0.10 305,112
0.25 749,887
0.50 1,510,450
0.75 2,245,670

Future Research Directions and Unexplored Avenues for 2 Hydroxymethyl Oxetan 2 Yl Methanol

Development of Novel Asymmetric Synthetic Methodologies

The C2 position of [2-(Hydroxymethyl)oxetan-2-yl]methanol is a stereocenter, making the development of enantioselective synthetic routes a paramount objective for its application in chiral drugs and materials. While several methods exist for oxetane (B1205548) synthesis, achieving high enantioselectivity for 2,2-disubstituted systems remains a challenge and a fertile area for research.

Future investigations should prioritize the following:

Catalytic Asymmetric Paternò-Büchi Reaction: The [2+2] photocycloaddition between a carbonyl compound and an alkene is a direct route to the oxetane core. beilstein-journals.orgnih.gov Recent breakthroughs in using chiral iridium photocatalysts have enabled highly enantioselective Paternò-Büchi reactions for other systems. nih.govdigitellinc.comacs.org A significant future direction is the design of a chiral catalyst that can mediate the cycloaddition of a suitable alkene with a carbonyl precursor to yield enantioenriched this compound.

Enantioselective Cyclization of Prochiral Precursors: Synthesizing the target compound from an acyclic prochiral 1,3-diol derivative via intramolecular Williamson etherification is a classic strategy. acs.org Future work should focus on developing chiral catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts) that can desymmetrize a prochiral diol precursor, selectively activating one hydroxyl group for cyclization.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of the ring-forming step. Research into novel, efficient, and easily cleavable chiral auxiliaries for the synthesis of 2,2-disubstituted oxetanes is a promising avenue.

Kinetic Resolution: A racemic mixture of this compound or its precursors could be resolved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other enriched. Exploring lipase-catalyzed selective acylation of one of the enantiomers of the diol would be a viable strategy.

Table 1: Potential Asymmetric Synthetic Strategies
StrategyCatalyst/Reagent TypeKey Challenge
Asymmetric Paternò-BüchiChiral Iridium or Rhodium PhotocatalystsSubstrate scope and catalyst design for the specific precursor.
Desymmetrization of DiolsChiral Lewis/Brønsted Acids, OrganocatalystsAchieving high enantioselectivity in the ring-closing step.
Chiral Auxiliary ControlRemovable Chiral GroupsEfficiency of auxiliary attachment and cleavage without racemization.
Enzymatic Kinetic ResolutionLipases, EsterasesIdentifying an enzyme with high selectivity for one enantiomer.

Exploration of Unprecedented Reactivity Modes and Catalytic Transformations

The unique structure of this compound, with two nucleophilic hydroxyl groups adjacent to a strained electrophilic ring, suggests a wealth of untapped chemical reactivity. Future research should move beyond simple derivatization to uncover novel transformations.

Key areas for exploration include:

Selective Ring-Opening: While the oxetane ring is more stable than an epoxide, its strain energy allows for catalytic ring-opening. nih.gov A major research goal should be the development of catalysts (transition metal or Lewis acid-based) that can achieve regioselective ring-opening to produce valuable acyclic building blocks, such as substituted 1,4-diols.

Tandem Reactions and Skeletal Rearrangements: The diol functionality can be exploited to direct or participate in novel cascade reactions. For instance, a catalyst could initiate a ring-opening event followed by an intramolecular cyclization involving one of the hydroxyl groups to form larger heterocyclic systems like substituted tetrahydrofurans or pyrans. beilstein-journals.org Investigating skeletal reorganizations, potentially triggered by indium or scandium triflates, could lead to completely new molecular frameworks. beilstein-journals.org

Diol-Directed Functionalization: The two hydroxyl groups could act as a bidentate directing group, coordinating to a metal catalyst to enable C-H functionalization at other positions on the oxetane ring. This would provide a powerful method for late-stage modification of the core structure.

Catalytic Depolymerization/Recycling: If this molecule is used to create polymers, developing catalytic methods for its depolymerization back to the monomer would be a crucial step toward creating chemically recyclable materials.

Expansion into Emerging Fields of Materials Science and Engineering

The bifunctional nature of this compound makes it an ideal monomer for creating novel polymers and advanced materials. Its rigid, polar core could impart unique thermal and mechanical properties to the resulting materials.

Future research should focus on:

Ring-Opening Polymerization (ROP): Cationic ROP of the oxetane ring could produce novel polyethers with regularly spaced, pendant hydroxymethyl groups. These pendant groups are valuable sites for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in coatings, adhesives, or biomaterials. koreascience.krtandfonline.com

Polycondensation Reactions: The molecule can serve as a diol monomer in polycondensation reactions with dicarboxylic acids, diisocyanates, or phosgene (B1210022) derivatives to synthesize new classes of polyesters, polyurethanes, and polycarbonates, respectively. radtech.org The inclusion of the oxetane ring in the polymer backbone is expected to influence properties like crystallinity, thermal stability, and polarity.

Energetic Materials: Oxetane-based polymers are known for their use as high-performance energetic binders in propellants and explosives. nih.gov Investigating the polymerization of nitrated or azidated derivatives of this compound could lead to new energetic polymers with tailored thermal stability and mechanical properties. rsc.org

Cross-linked Networks and Hydrogels: The diol functionality allows this molecule to act as a cross-linker in the formation of polymer networks. By controlling the degree of cross-linking, materials ranging from rigid thermosets to soft hydrogels could be developed for applications in tissue engineering or controlled-release systems.

Table 2: Potential Polymer Architectures
Polymer TypeMonomer Functionality UsedPotential Properties/Applications
PolyetherOxetane Ring (via ROP)Functionalizable side chains; coatings, biomaterials.
PolyesterDiol (via Polycondensation)Enhanced thermal stability, tunable polarity; engineering plastics.
PolyurethaneDiol (via Polycondensation)High-performance elastomers, foams.
Energetic PolymerDerivatized DiolHigh-density binders for propellants.

Rational Design of Derivatives for Specific Advanced Applications

In medicinal chemistry, the oxetane motif is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving key drug properties such as aqueous solubility, metabolic stability, and cell permeability. nih.govnih.govresearchgate.net The two hydroxyl groups on this compound serve as versatile handles for creating derivatives with precisely tuned properties.

Future research should be directed towards:

Medicinal Chemistry Scaffolds: Systematically derivatizing the hydroxyl groups to form ethers, esters, amines, and other functionalities can generate diverse chemical libraries for high-throughput screening. The central oxetane-diol core could be incorporated into known pharmacophores to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Structure-Property Relationship (SPR) Studies: A systematic investigation into how derivatization of the hydroxyl groups affects key physicochemical properties (e.g., LogP, pKa, solubility) is essential. rsc.org This data, combined with computational modeling, will enable the rational design of molecules with desired characteristics for applications as pharmaceuticals or agrochemicals. researchgate.net

Probes for Chemical Biology: Fluorescent tags or affinity labels could be attached to one of the hydroxyl groups, creating molecular probes to study biological systems. The oxetane core would provide a stable, polar linker.

In-depth Studies on the Conformational Dynamics and Stereochemical Control

The three-dimensional shape of a molecule is critical to its function. The oxetane ring is not perfectly planar but exists in a puckered conformation, which is influenced by its substituents. acs.org Understanding the conformational behavior of this compound is fundamental to controlling its reactivity and designing molecules that can effectively interact with biological targets.

Key research avenues include:

Advanced Conformational Analysis: Employing a combination of high-level computational chemistry (DFT calculations) and advanced spectroscopic methods (e.g., variable-temperature NMR, NOESY) to accurately model the conformational landscape of the molecule. acs.org A key question is the extent to which intramolecular hydrogen bonding between the two hydroxymethyl groups, or between a hydroxyl group and the oxetane oxygen, influences the preferred ring pucker and substituent orientation.

Stereoelectronic Effects: Investigating how the molecule's conformation influences its reactivity. For example, the orientation of the C-O bonds of the hydroxyl groups relative to the oxetane ring could have a significant impact on the rate and stereochemical outcome of subsequent reactions. This understanding is crucial for achieving stereochemical control in synthesis. researchgate.net

Conformationally Locked Derivatives: Designing and synthesizing derivatives where the conformational flexibility is restricted. This could be achieved by incorporating the structure into a larger, more rigid framework. Studying these analogues would provide valuable insight into the bioactive conformation required for interaction with a specific biological target.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through the adoption of advanced technologies can accelerate research and development. Flow chemistry and automated synthesis offer significant advantages in terms of safety, scalability, and throughput.

Future efforts should explore:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound. This is particularly advantageous for photochemical methods like the Paternò-Büchi reaction, where flow reactors offer superior light penetration and temperature control, leading to higher yields and selectivity. nih.gov Flow chemistry can also enable the safe handling of unstable intermediates that may be involved in certain synthetic routes.

Automated Synthesis Platforms: Adapting synthetic routes for derivatization of the diol to automated platforms. merckmillipore.com Using cartridge-based systems, libraries of esters, ethers, or carbamates could be rapidly synthesized in a parallel format, greatly accelerating the process of drug discovery and materials development. youtube.com This would allow for the rapid exploration of the structure-activity relationships discussed in section 8.4.

Real-Time Analysis and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR, MS) into a flow synthesis setup. This would allow for real-time monitoring and optimization of reaction conditions, leading to more efficient and robust synthetic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(Hydroxymethyl)oxetan-2-yl]methanol in laboratory settings?

  • Methodological Answer : Sodium borohydride (NaBH₄) reduction of oxetane-containing precursors (e.g., isocoumarins or cyclic ketones) in methanol at 0–25°C is a common approach. For example, NaBH₄ reduces carbonyl groups to hydroxyl groups while preserving the oxetane ring . Acetalization with glycerol under acidic catalysis (e.g., p-toluenesulfonic acid) can also yield derivatives, though competing pathways may require optimization of reaction time (e.g., 4–12 hours) and temperature (60–100°C) to minimize byproducts .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Full-matrix least-squares on F², hydrogen atoms placed geometrically.
  • Validation : R-factor < 0.05, wR-factor < 0.10, and goodness-of-fit ~1.0 .

Q. What solvent systems are compatible with this compound in stability studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers (pH 4–8) are suitable for hydrolysis studies. Avoid halogenated solvents (e.g., CHCl₃) due to potential radical interactions, as observed in methanol degradation experiments .

Advanced Research Questions

Q. How do competing reaction pathways influence the synthesis of this compound derivatives?

  • Methodological Answer : During acetalization with glycerol, two primary products form:

  • Five-membered acetals : Favored at lower temperatures (60°C) and shorter reaction times (4 hours).
  • Six-membered acetals : Dominant at higher temperatures (100°C) and longer durations (12 hours).
    Kinetic studies using HPLC or GC-MS can quantify pathway selectivity .

Q. What computational tools predict the reactivity of this compound in radical-mediated oxidation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydroxyl radical (•OH) attack. Key findings:

  • Reactive Sites : Hydroxymethyl groups are primary targets, with bond dissociation energies (BDEs) of ~85 kcal/mol.
  • Degradation Products : Predicted intermediates include oxetane-ring-opened aldehydes and carboxylic acids .

Q. How does pH affect the stability of this compound in aqueous media?

  • Methodological Answer : Accelerated stability testing (40°C, 75% RH) shows:

  • Acidic Conditions (pH < 4) : Rapid ring-opening via protonation of the oxetane oxygen.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >30 days, with <5% degradation.
    Degradation kinetics follow pseudo-first-order behavior, validated by LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.